molecular formula C7H11NO B15260512 1-Aminobicyclo[2.2.1]heptan-2-one

1-Aminobicyclo[2.2.1]heptan-2-one

Cat. No.: B15260512
M. Wt: 125.17 g/mol
InChI Key: HTTYNQOAZQAZJT-UHFFFAOYSA-N
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Description

1-Aminobicyclo[2.2.1]heptan-2-one is a bicyclic organic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with an amino group at position 1 and a ketone at position 2. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-aminobicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C7H11NO/c8-7-2-1-5(4-7)3-6(7)9/h5H,1-4,8H2

InChI Key

HTTYNQOAZQAZJT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminobicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: While specific industrial production methods for 1-Aminobicyclo[2.2.1]heptan-2-one are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Aminobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various amino alcohols, oxides, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Aminobicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex bicyclic structures and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Aminobicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one
  • Structure : Differs by the addition of two methyl groups at position 5.
  • Applications : Demonstrated inhibitory activity against orthopoxviruses, with derivatives synthesized for structure-activity relationship (SAR) studies .
  • Synthesis : Prepared via condensation of camphor derivatives with substituted benzaldehydes, followed by purification via flash chromatography .
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
  • Structure: Contains three methyl groups (positions 1, 7, 7) and lacks the amino group.
  • Applications: Used as a chiral building block in terpenoid synthesis (e.g., eudesmanes, agarofurans) .
  • Stereochemistry : Resolved via diastereomeric ester separation and oxidation, achieving >98% enantiomeric excess (ee) .
1-Aminobicyclo[2.2.2]octane
  • Structure : Larger bicyclo[2.2.2]octane ring system.
  • Properties: Reduced ring strain compared to norbornane derivatives, influencing reactivity and stability .

Functional Analogues

Bicyclo[2.2.1]heptan-2-one
  • Structure: Parent compound lacking the amino group.
  • Bioactivity : Exhibits antimicrobial and insecticidal properties, though at low concentrations (0.144% in plant extracts) .
  • Synthesis : Derived from camphor via oxidation or microbial transformation .
1-((((3-Fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
  • Structure : Sulfonamide-functionalized derivative.
  • Applications : Investigated for pharmaceutical applications; priced at €331–761 per 25–250 mg .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Features Applications Reference
1-Aminobicyclo[2.2.1]heptan-2-one Not Provided C₇H₁₁NO Amino-ketone bifunctionalization Antiviral intermediates
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one Not Provided C₉H₁₅NO Methylated antiviral derivative Orthopoxvirus inhibition
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one 464-49-3 C₁₀H₁₆O Chiral terpenoid precursor Eudesmane synthesis
Bicyclo[2.2.1]heptan-2-one 464-49-3 C₇H₁₀O Antimicrobial scaffold Plant extract bioactive component
1-Aminobicyclo[2.2.2]octane 1193-42-6 C₈H₁₅N Low-strain bicyclic amine Organic synthesis intermediate

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